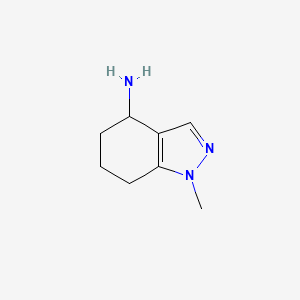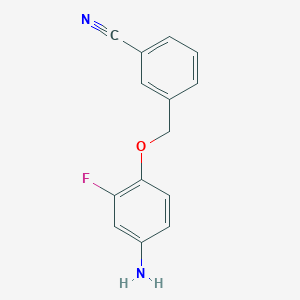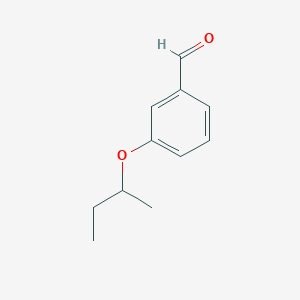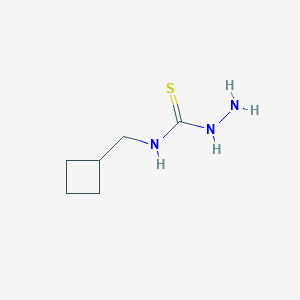![molecular formula C13H18N4O B1371063 2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine CAS No. 1154393-99-3](/img/structure/B1371063.png)
2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine
Übersicht
Beschreibung
2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine is a chemical compound with the molecular formula C13H18N4O It is a derivative of benzimidazole and morpholine, featuring both amine and ether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine typically involves the reaction of 2-(morpholin-4-yl)ethylamine with 1H-1,3-benzodiazole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted benzimidazole or morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers
Wirkmechanismus
The mechanism of action of 2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole
- 2-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-5-amine
- 2-[2-(pyrrolidin-1-yl)ethyl]-1H-1,3-benzodiazol-5-amine
Uniqueness
2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine is unique due to the presence of both the morpholine and benzimidazole moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical
Eigenschaften
IUPAC Name |
2-(2-morpholin-4-ylethyl)-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c14-10-1-2-11-12(9-10)16-13(15-11)3-4-17-5-7-18-8-6-17/h1-2,9H,3-8,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZQIFKWNRVEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=NC3=C(N2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1370986.png)
![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1370988.png)
![3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1370990.png)
![1-{4-[Ethyl(methyl)amino]phenyl}ethan-1-one](/img/structure/B1370991.png)
![2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B1370993.png)

![2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B1370997.png)
![3-[(4-Aminophenyl)sulfanyl]propan-1-ol](/img/structure/B1370998.png)
![2-[(3-aminophenyl)formamido]-N-methylacetamide](/img/structure/B1370999.png)
![5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371001.png)

